2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
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Overview
Description
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is an organic compound with the chemical formula C7H5BrF2NO2·HCl. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride typically involves the following steps :
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to yield 3-bromopyridine.
Formation of 2-(3-Bromopyridin-2-yl)acetic acid: 3-Bromopyridine is then reacted with a suitable acetic acid derivative under specific conditions to form 2-(3-Bromopyridin-2-yl)acetic acid.
Fluorination: The acetic acid derivative undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Coupling reactions often require palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative of the original compound .
Scientific Research Applications
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- 2-(3-Iodopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- 2-(3-Fluoropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
Uniqueness
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical and physical properties. These groups influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Biological Activity
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C7H5BrClF2NO2
- Molecular Weight: 288.48 g/mol
- Purity: Typically ≥ 97% .
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, a related compound exhibited significant cytotoxic effects against various cancer cell lines, including Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 value for Jurkat cells was reported at 4.64±0.08μM, indicating potent cytotoxicity .
The mechanism by which these compounds exert their anticancer effects involves:
- Cell Cycle Arrest: The compound induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis induction.
- Antiangiogenic Activity: In vivo assays demonstrated the ability to inhibit angiogenesis in tumor tissues, which is crucial for tumor growth and metastasis.
- Enzyme Inhibition: Computational studies indicated strong binding affinities to matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .
Structure-Activity Relationship (SAR)
The bromine atom in the pyridine ring and the difluoroacetic acid moiety contribute significantly to the biological activity of this compound. Modifications in these regions can lead to variations in potency and selectivity against different cancer types.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives of pyridine-based compounds on cancer cell lines. The results demonstrated that modifications leading to increased lipophilicity enhanced cellular uptake and subsequent cytotoxicity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
BPU | Jurkat | 4.64 ± 0.08 | Cell cycle arrest |
BPU | HeLa | TBD | TBD |
BPU | MCF-7 | TBD | TBD |
Study 2: In Vivo Antiangiogenic Activity
Another study utilized the chick chorioallantoic membrane (CAM) assay to assess the antiangiogenic properties of related compounds. The findings revealed that these compounds effectively reduced blood vessel formation, supporting their potential as therapeutic agents in cancer treatment.
Properties
Molecular Formula |
C7H5BrClF2NO2 |
---|---|
Molecular Weight |
288.47 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid;hydrochloride |
InChI |
InChI=1S/C7H4BrF2NO2.ClH/c8-4-2-1-3-11-5(4)7(9,10)6(12)13;/h1-3H,(H,12,13);1H |
InChI Key |
MVEVIEKPWFCENS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(=O)O)(F)F)Br.Cl |
Origin of Product |
United States |
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